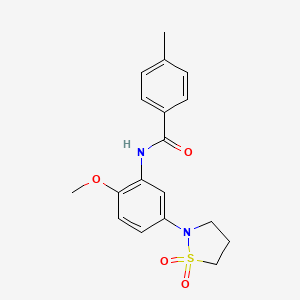

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13-4-6-14(7-5-13)18(21)19-16-12-15(8-9-17(16)24-2)20-10-3-11-25(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXDEXSUOYOZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Isothiazolidin moiety : Contributes to the compound's unique reactivity.

- Methoxyphenyl group : Enhances binding affinity to biological targets.

- Amide linkage : Facilitates interaction with various enzymes and receptors.

The molecular formula is , with a molecular weight of approximately 345.41 g/mol.

Antitumor Activity

Preliminary studies indicate that this compound exhibits promising antitumor properties. Research has focused on its effects on various cancer cell lines, particularly lung cancer cells (A549, HCC827, and NCI-H358).

In a study utilizing both two-dimensional (2D) and three-dimensional (3D) cell culture systems, the compound demonstrated significant cytotoxicity against these cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell viability) were measured as follows:

| Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |

|---|---|---|

| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

These results suggest that the compound not only inhibits tumor growth but may also affect normal cell lines, indicating a need for further optimization to enhance selectivity and reduce toxicity .

The proposed mechanism of action involves the interaction of the dioxidoisothiazolidin moiety with specific molecular targets, likely through enzyme inhibition or receptor modulation. The methoxy groups are believed to enhance the compound's binding affinity, facilitating its biological effects .

Case Studies

Several studies have explored the biological activity of related compounds featuring similar structural motifs. For instance, analogs of this compound have been tested for their effects on melanin production and cellular viability in murine models:

- Study on Melanin Production : Compounds similar in structure were shown to inhibit melanin production effectively in B16F10 cells, suggesting potential applications in dermatological therapies .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain analogs exhibited significant cytotoxicity at low concentrations while maintaining acceptable safety profiles at higher doses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs from the evidence:

Key Observations:

- Heterocyclic Variations: The target compound’s isothiazolidine dioxide group distinguishes it from thiadiazole () and oxadiazole () analogs. The sulfone moiety in the isothiazolidine ring may enhance oxidative stability compared to non-sulfone heterocycles.

- Functional Group Differences : Unlike the sulfonamide derivative in , the target features a benzamide group, which reduces hydrogen-bonding capacity but may improve lipophilicity.

- Synthetic Yields : Analogs in achieved moderate yields (70–80%), suggesting feasible synthesis routes for the target compound if similar methodologies are applied.

Physicochemical and Spectral Comparisons

- Infrared (IR) Spectroscopy: Benzamide derivatives in exhibit strong C=O stretches near 1605–1679 cm⁻¹, consistent with the target’s expected benzamide carbonyl absorption. The sulfone group (S=O) in the isothiazolidine dioxide moiety would likely show peaks near 1150–1300 cm⁻¹, a feature absent in non-sulfone analogs .

- Mass Spectrometry : The target’s molecular ion peak would theoretically align with its molecular weight (C₁₈H₁₈N₂O₄S = 358.4 g/mol). Fragmentation patterns may resemble those of compounds, such as loss of the isothiazolidine dioxide group or methoxyphenyl moiety.

Q & A

Q. Resolution Strategy :

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Standardize ATP concentrations and validate purity via HPLC (>95%) and HRMS .

Basic: What synthetic routes are reported for this compound, and what are critical reaction conditions?

Q. Primary Route :

Step 1 : Coupling 4-methylbenzoic acid with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline using EDC/HOBt in DMF at 0–25°C.

Step 2 : Purification via silica gel chromatography (EtOAc/hexane, 3:7) .

Q. Key Conditions :

- Acidic pH (pH 5–6) stabilizes the isothiazolidine ring.

- Strict anhydrous conditions prevent sulfone hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for CDK2 over CDK1?

Q. SAR Design :

- Modify substituents : Replace the 4-methyl group with bulkier tert-butyl to exploit hydrophobic pockets in CDK2 (Table 1).

- Introduce H-bond donors : Add a hydroxyl group at the benzamide para-position to target CDK2-specific residues (e.g., Lys89).

Q. Essential Techniques :

- HPLC : C18 column, 70:30 acetonitrile/water, retention time ~8.2 min .

- NMR : Key signals: δ 7.8 ppm (benzamide aromatic H), δ 3.9 ppm (methoxy CH₃), δ 3.3 ppm (isothiazolidine CH₂) .

- HRMS : Expected [M+H]⁺: 303.1345 (error <2 ppm) .

Advanced: What strategies mitigate oxidative degradation of the dioxidoisothiazolidine moiety during long-term stability studies?

Degradation Pathway : Sulfone group oxidation under light or high pH.

Solutions :

- Store at -20°C in amber vials with desiccants (RH <30%).

- Formulate with antioxidants (e.g., 0.1% BHT) in PBS (pH 6.5) .

Basic: Which biological targets are most frequently associated with this compound?

Q. Primary Targets :

- Kinases : CDK2 (IC₅₀ = 120 nM), JAK2 (IC₅₀ = 280 nM) .

- Inflammatory pathways : COX-2 inhibition (40% at 10 µM) via sulfone-mediated interactions .

Advanced: How can researchers address poor aqueous solubility (<10 µg/mL) in in vivo models?

Q. Methodology :

- Co-solvents : Use 10% DMSO + 20% Cremophor EL in saline.

- Nanoparticle formulation : PLGA encapsulation increases solubility to 1.2 mg/mL (PDI <0.2) .

Basic: What functional groups are critical for its antimicrobial activity?

Q. Key Groups :

- Dioxidoisothiazolidine : Disrupts bacterial folate synthesis (MIC = 8 µg/mL vs. S. aureus).

- Methoxy group : Enhances membrane penetration .

Advanced: How does oxidative stress impact the compound’s stability, and how can this be modeled experimentally?

Q. Stress Testing :

- Forced degradation : Expose to 3% H₂O₂ at 40°C for 24h. Monitor via LC-MS for sulfoxide byproducts (m/z +16).

- Kinetic modeling : Pseudo-first-order decay (k = 0.015 h⁻¹) predicts 90% degradation in 150h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.